molecular formula C9H14ClNO2S B6229644 [3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride CAS No. 2639449-88-8

[3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride

Cat. No.: B6229644
CAS No.: 2639449-88-8
M. Wt: 235.73 g/mol
InChI Key: VQBMRLPAIWAKLK-UHFFFAOYSA-N
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Description

[3-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H13NO2S·HCl It is a derivative of methanamine, featuring a methanesulfonylmethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride typically involves the reaction of 3-(methanesulfonylmethyl)benzaldehyde with an amine source under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

[3-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

[3-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can act as a functional moiety that modulates the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2-bromophenyl)-2-methylpropanoic acid hydrochloride
  • 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide

Uniqueness

Compared to similar compounds, [3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

CAS No.

2639449-88-8

Molecular Formula

C9H14ClNO2S

Molecular Weight

235.73 g/mol

IUPAC Name

[3-(methylsulfonylmethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9-4-2-3-8(5-9)6-10;/h2-5H,6-7,10H2,1H3;1H

InChI Key

VQBMRLPAIWAKLK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC=CC(=C1)CN.Cl

Purity

95

Origin of Product

United States

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